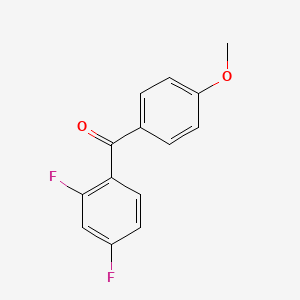

(2,4-Difluorophenyl)(4-methoxyphenyl)methanone

Description

Significance in Organic Synthesis and Materials Science

In the realm of materials science, the incorporation of fluorine into aromatic structures can profoundly alter a molecule's physicochemical properties. nih.govsapub.org Fluorination is known to lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels of organic materials. This modification can facilitate electron injection and enhance the material's resistance to oxidative degradation, which is particularly advantageous for electronic and optoelectronic applications such as organic light-emitting diodes (OLEDs) and field-effect transistors. rsc.org Furthermore, perfluorinated diarylmethanones have been investigated as potential electrolyte additives for lithium-ion batteries, where they contribute to improved cycling stability. nih.govacs.org

From a synthetic perspective, fluorinated ketones serve as versatile building blocks. They can act as precursors to other complex fluorinated molecules and are used in the development of agrochemicals and pharmaceuticals. nih.gov The strong electron-withdrawing nature of fluorine can also influence the reactivity of the ketone group, making these compounds valuable intermediates for further chemical transformations. nih.gov In medicinal chemistry, the fluorinated ketone moiety can function as a "warhead" in the design of reversible covalent inhibitors for enzymes. nih.gov

An Overview of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone

Within the extensive family of functionalized methanones, this compound stands as a specific example of a diaryl ketone featuring both fluorine and methoxy (B1213986) substitutions. The presence of the 2,4-difluoro substitution on one phenyl ring and a 4-methoxy group on the other creates an unsymmetrical molecule with distinct electronic properties. The difluorinated ring acts as an electron-withdrawing group, while the methoxy-substituted ring is electron-donating. This electronic push-pull system is a common motif in the design of materials for nonlinear optics and other electronic applications.

While detailed, peer-reviewed research articles focusing specifically on the synthesis, crystal structure, and explicit applications of this compound are not prevalent in publicly accessible databases, its chemical properties can be compiled from various chemical supplier catalogs. The compound is typically synthesized via Friedel-Crafts acylation of anisole (B1667542) with 2,4-difluorobenzoyl chloride.

Below is a table summarizing the key identifiers and properties of this compound.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 330670-83-2 |

| Molecular Formula | C₁₄H₁₀F₂O₂ |

| Molecular Weight | 248.22 g/mol |

This compound serves as a clear illustration of the molecular design principles that underpin the broader field of substituted diarylmethanones and fluorinated aromatic ketones, even as its own specific research applications remain a subject for future exploration.

Structure

3D Structure

Properties

IUPAC Name |

(2,4-difluorophenyl)-(4-methoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c1-18-11-5-2-9(3-6-11)14(17)12-7-4-10(15)8-13(12)16/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZGFMDIOCAATSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4 Difluorophenyl 4 Methoxyphenyl Methanone

Established Synthetic Routes

Traditional methods for the synthesis of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone rely on well-established reactions that have been refined over decades. These routes are generally reliable and provide good yields, though they may involve harsh conditions or stoichiometric reagents.

The Friedel-Crafts acylation is a classic and direct method for forming aryl ketones. organic-chemistry.orgsigmaaldrich.com This electrophilic aromatic substitution typically involves the reaction of an aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orggoogle.com For the synthesis of this compound, two primary pathways are viable:

Acylation of 1,3-difluorobenzene: Reacting 1,3-difluorobenzene with 4-methoxybenzoyl chloride. The electron-withdrawing fluorine atoms deactivate the ring, often requiring stringent reaction conditions. The directing effects of the fluorine atoms guide the acylation primarily to the position para to one fluorine and ortho to the other.

Acylation of anisole (B1667542): Reacting anisole with 2,4-difluorobenzoyl chloride. The methoxy (B1213986) group is a strong activating group, directing the substitution to the ortho and para positions. The para-substituted product, this compound, is typically the major isomer formed due to less steric hindrance.

The reaction generally requires at least a stoichiometric amount of the Lewis acid catalyst, as the catalyst complexes with the carbonyl group of the product ketone. orgsyn.org

Table 1: Representative Friedel-Crafts Acylation Conditions

| Acyl Halide | Aromatic Substrate | Catalyst | Solvent | Typical Conditions |

| 4-Methoxybenzoyl chloride | 1,3-Difluorobenzene | AlCl₃ | Dichloromethane or excess substrate | 0°C to room temperature |

| 2,4-Difluorobenzoyl chloride | Anisole | AlCl₃ | Carbon disulfide or nitrobenzene | 0°C to room temperature |

Modern synthetic chemistry often employs palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds with high efficiency and functional group tolerance. The Suzuki coupling, which pairs an organoboron compound with an organohalide, can be adapted to synthesize diaryl ketones.

A plausible route involves the palladium-catalyzed coupling of 4-methoxyphenylboronic acid with 2,4-difluorobenzoyl chloride. This reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to yield the desired ketone. A base is required to facilitate the transmetalation step. A variety of palladium catalysts and ligands can be employed to optimize the reaction yield and purity. chemicalbook.com

Table 2: Example Suzuki-Type Cross-Coupling Reaction

| Reagent 1 | Reagent 2 | Catalyst | Base | Solvent |

| 2,4-Difluorobenzoyl chloride | 4-Methoxyphenylboronic acid | Palladium diacetate (Pd(OAc)₂) | Potassium phosphate (K₃PO₄) | Toluene/Water |

| 2,4-Difluorophenylboronic acid | 4-Methoxybenzoyl chloride | Tetrakis(triphenylphosphine)palladium(0) | Sodium carbonate (Na₂CO₃) | Dimethoxyethane |

Beyond Friedel-Crafts and palladium-catalyzed reactions, other conventional methods are available. The use of organometallic reagents, such as Grignard reagents, provides a robust alternative.

The synthesis can be achieved by reacting a Grignard reagent derived from a brominated precursor with an appropriate acyl chloride. For instance, 4-methoxyphenylmagnesium bromide can be prepared from 4-bromoanisole and magnesium metal. Subsequent reaction of this Grignard reagent with 2,4-difluorobenzoyl chloride in an anhydrous ether solvent, followed by an acidic workup, yields this compound. chemicalbook.com This method is highly effective but requires the careful exclusion of moisture and protic solvents.

Novel and Green Synthetic Protocols

Recent research has focused on developing more environmentally friendly and efficient synthetic methods. These "green" protocols aim to reduce waste, avoid hazardous materials, and minimize energy consumption.

While most acylation reactions require a catalyst, certain conditions can promote the reaction without a traditional Lewis acid. One such approach involves using highly acidic and polar solvents that can act as promoters. For example, intermolecular Friedel-Crafts acylations have been successfully carried out in hexafluoro-2-propanol (HFIP) at room temperature without any additional catalyst. organic-chemistry.org The high ionizing power and low nucleophilicity of HFIP can facilitate the formation of the acylium ion intermediate, driving the reaction forward. This approach avoids the generation of metallic waste streams associated with conventional Lewis acid catalysts. orgsyn.org

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. rasayanjournal.co.in By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often leading to higher yields and cleaner product profiles. nih.gov

Established synthetic routes, such as the Friedel-Crafts acylation or Suzuki coupling, can be adapted for microwave conditions. For instance, the condensation of 2,4-difluoroacetophenone with an appropriate aldehyde to form a chalcone has been shown to be highly efficient under microwave irradiation. researchgate.net Similarly, a palladium-catalyzed coupling to form the target methanone (B1245722) could be significantly enhanced. The sealed-vessel microwave reaction allows for rapid heating to temperatures above the solvent's boiling point, dramatically increasing the reaction rate. This technique aligns with the principles of green chemistry by reducing energy consumption and reaction time. rasayanjournal.co.in

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Key Advantage of Microwave |

| Friedel-Crafts Acylation | Several hours | 5 - 30 minutes | Drastic reduction in reaction time |

| Suzuki Coupling | 8 - 24 hours | 10 - 60 minutes | Increased yield, shorter time |

Flow Chemistry Applications in Methanone Synthesis

The synthesis of diaryl ketones, including this compound, is increasingly benefiting from the adoption of continuous flow chemistry. This technology offers significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. rsc.orgscitube.io Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. This setup allows for superior control over reaction parameters such as temperature, pressure, and mixing, which is crucial for optimizing the synthesis of methanones. nih.govmdpi.com

A prominent application of flow chemistry in this context is the coupling of aryl Grignard reagents with acyl chlorides. rsc.org In a typical setup, solutions of the Grignard reagent (e.g., 4-methoxyphenylmagnesium bromide) and the acyl chloride (e.g., 2,4-difluorobenzoyl chloride) are pumped from separate reservoirs, combined in a T-mixer, and then passed through a heated reactor coil. The small dimensions of the reactor ensure rapid heat transfer, effectively mitigating risks associated with the highly exothermic nature of Grignard reactions and allowing for safe operation at elevated temperatures. scitube.io This level of control often leads to higher yields and purity compared to batch methods, which can suffer from localized overheating and the formation of byproducts. researchgate.net

Research has demonstrated the successful synthesis of various benzophenone (B1666685) derivatives using flow microreactors at ambient temperatures, avoiding the issues associated with traditional Friedel-Crafts acylation, such as the need for superstoichiometric amounts of Lewis acids and poor regioselectivity. rsc.orggoogle.com The use of environmentally friendly solvents, such as 2-methyltetrahydrofuran (2-MeTHF), has also been successfully integrated into these continuous flow processes. rsc.orgrsc.org

Interactive Table: Comparison of Batch vs. Flow Synthesis for a Diaryl Ketone

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Yield | ~34% | >80% |

| Reaction Time | Several hours | ~1 hour residence time |

| Temperature Control | Difficult, potential for hotspots | Excellent, rapid heat dissipation |

| Safety | Risk of thermal runaway with large volumes | Inherently safer, small reaction volume |

| Scalability | Challenging | Facile, by extending operation time |

Data is illustrative, based on the synthesis of 2-(3-benzoylphenyl)propionitrile, an analogue of the subject compound. rsc.orgresearchgate.net

Stereoselective Synthesis Approaches for Chiral Analogues

While this compound itself is achiral, the synthesis of its chiral analogues, primarily chiral diarylmethanols (benzhydrols), is of significant interest in medicinal chemistry. scispace.com The primary strategy for accessing these compounds is the stereoselective, or asymmetric, reduction of the ketone carbonyl group. This transformation creates a stereocenter at the carbinol carbon, yielding enantiomerically enriched products.

The most effective methods employ transition-metal catalysts complexed with chiral ligands. Asymmetric hydrogenation using ruthenium-based catalysts is a well-established approach. thieme-connect.com Complexes such as trans-RuCl2[(S)-xylbinap][(S)-daipen] have proven highly effective for the hydrogenation of unsymmetrical benzophenones, yielding chiral diarylmethanols with high enantiomeric excess (ee). acs.orgcmu.edu The reaction is typically performed under hydrogen pressure in the presence of a base like potassium tert-butoxide. acs.org The choice of chiral ligand is critical for achieving high stereoselectivity, as it creates a chiral environment around the metal center that differentiates between the two faces of the prochiral ketone.

More recently, iridium-catalyzed asymmetric hydrogenations using f-phamidol-based tetradentate phosphine ligands have been developed, providing chiral benzhydrols in nearly quantitative yields and with excellent enantioselectivities (up to >99% ee). acs.org Another key strategy is the catalytic asymmetric addition of organometallic reagents to aldehydes, which can also produce chiral diarylmethanols. sioc-journal.cnnih.gov

Interactive Table: Catalytic Systems for Asymmetric Reduction of Benzophenone Analogues

| Catalyst System | Substrate Example | Yield | Enantiomeric Excess (ee) |

|---|---|---|---|

| trans-RuCl2[(S)-xylbinap][(S)-daipen] | 2-Methylbenzophenone | 99% | 93% |

| trans-RuCl2[(S)-xylbinap][(S)-daipen] | 2-Chlorobenzophenone | >99% | 97% |

| Ir-f-phamidol complex | Various Benzophenones | >99% | up to >99% |

| Phosphoramide Ligand / Arylzinc | Benzaldehyde + Phenylzinc | >90% | up to 94% |

Data is illustrative of general methodologies for producing chiral diarylmethanols. acs.orgcmu.eduacs.orgsioc-journal.cn

Scale-Up Considerations and Industrial Synthesis Perspectives

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of several factors, including safety, cost-effectiveness, and process robustness. The limitations of traditional synthetic routes, such as Friedel-Crafts acylation, become more pronounced at larger scales. rsc.org The requirement for large quantities of Lewis acids, potential for side reactions, and challenges in managing reaction exotherms make such processes less suitable for industrial application. chemicalbook.com

Continuous flow chemistry stands out as a key enabling technology for the industrial synthesis of diaryl ketones. rsc.org Its inherent safety features, stemming from the small volume of reactants being processed at any moment, significantly reduce the risks associated with highly reactive intermediates or exothermic events. scitube.io The superior heat transfer capabilities prevent the formation of thermal gradients and byproducts, leading to a more consistent and higher-quality product. mdpi.com Furthermore, scaling up a flow process, often referred to as "scaling out," is achieved by simply running the system for a longer duration or by operating multiple systems in parallel, which is far more straightforward than redesigning large-scale batch reactors. rsc.org

Interactive Table: Industrial Scale-Up Comparison: Batch vs. Flow

| Consideration | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Heat Management | Poor surface-area-to-volume ratio; risk of exotherms | Excellent heat transfer; precise temperature control |

| Process Safety | Large quantities of hazardous materials held in one vessel | Small hold-up volume significantly reduces risk |

| Reproducibility | Can vary between batches and scales | Highly consistent and reproducible output |

| Capital Cost | High for large, specialized reactors | Lower initial investment for modular systems |

| Process Optimization | Time-consuming, requires large amounts of material | Rapid optimization using small quantities of reagents |

Chemical Reactivity and Mechanistic Investigations of 2,4 Difluorophenyl 4 Methoxyphenyl Methanone

Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings

The presence of activating and deactivating substituents creates a distinct reactivity profile for each aromatic ring, governing the feasibility and outcome of both electrophilic and nucleophilic substitution reactions.

Electrophilic Aromatic Substitution Patterns

Electrophilic aromatic substitution (SEAr) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. The feasibility and regioselectivity of this reaction are heavily influenced by the substituents already present on the ring. unizin.org Substituents that donate electron density activate the ring, making it more nucleophilic and thus more reactive towards electrophiles. Conversely, electron-withdrawing groups deactivate the ring. libretexts.orglumenlearning.com

In (2,4-Difluorophenyl)(4-methoxyphenyl)methanone, the two aryl rings exhibit contrasting reactivity:

The 4-Methoxyphenyl (B3050149) Ring : This ring is considered "activated" due to the presence of the methoxy (B1213986) (-OCH₃) group. The methoxy group is a strong activating group because it donates electron density to the ring via a resonance effect, which outweighs its inductive electron-withdrawing effect. libretexts.org This increased electron density is concentrated at the ortho and para positions relative to the methoxy group. However, the para position is already occupied by the benzoyl group. Therefore, the methoxy group directs incoming electrophiles primarily to the two equivalent ortho positions (C3 and C5). The carbonyl group itself is a deactivating, meta-directing group, but the powerful activating and ortho-directing effect of the methoxy group dominates the ring's reactivity.

| Aromatic Ring | Key Substituent | Effect on Reactivity | Directing Influence | Predicted Substitution Site(s) |

|---|---|---|---|---|

| 4-Methoxyphenyl | -OCH₃ (Methoxy) | Activating | Ortho, Para-Directing | C3, C5 (Ortho to -OCH₃) |

| 2,4-Difluorophenyl | -F (Fluoro) | Deactivating | Ortho, Para-Directing | Unfavorable; complex directing effects |

| 2,4-Difluorophenyl | -CO- (Carbonyl) | Deactivating | Meta-Directing |

Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides bearing strong electron-withdrawing groups. wikipedia.org The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. masterorganicchemistry.com The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate and facilitating the reaction. masterorganicchemistry.com

In this compound, the 2,4-difluorophenyl ring is highly susceptible to SNAr reactions.

The carbonyl group acts as a powerful electron-withdrawing group.

The fluorine atoms are effective leaving groups.

Crucially, the fluorine at the C4 position is para to the activating carbonyl group, and the fluorine at the C2 position is ortho to it. This positioning allows for effective delocalization and stabilization of the negative charge in the Meisenheimer complex that forms upon nucleophilic attack.

Research on similarly structured compounds, such as bis(2,4,5-trifluorophenyl)methanone, demonstrates that nucleophilic attack occurs preferentially at the fluorine atom in the para position (C4) relative to the carbonyl group. nih.gov This high reactivity allows for sequential substitution reactions, where various nucleophiles like hydroxides, methoxides, amines, and sulfides can displace the fluorine atoms. nih.gov For this compound, reaction with a strong nucleophile (Nu⁻) would be expected to proceed readily, with the fluorine at the C4 position being the most likely site of initial substitution.

Reactions Involving the Carbonyl Group

The ketone functionality is a site of rich chemical reactivity, primarily involving nucleophilic addition to the electrophilic carbonyl carbon.

Reduction Pathways

The carbonyl group of diaryl ketones can be reduced to either a secondary alcohol or a methylene group, depending on the reagents and conditions employed.

Reduction to a Secondary Alcohol : This transformation is commonly achieved using metal hydride reagents. Sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) are both effective for reducing ketones to secondary alcohols. libretexts.orgpharmaguideline.com LiAlH₄ is a much stronger reducing agent than NaBH₄. youtube.com The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon, forming an alkoxide intermediate which is subsequently protonated to yield the alcohol, (2,4-Difluorophenyl)(4-methoxyphenyl)methanol. libretexts.org

Reduction to a Methylene Group (Deoxygenation) : Complete reduction of the carbonyl group to a CH₂ group can be accomplished under more forceful conditions. The two classical methods for this transformation are the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) and the Wolff-Kishner reaction (using hydrazine (B178648) and a strong base at high temperatures).

| Reagent(s) | Product | Functional Group Transformation |

|---|---|---|

| Sodium Borohydride (NaBH₄) or Lithium Aluminium Hydride (LiAlH₄), then H₃O⁺ | (2,4-Difluorophenyl)(4-methoxyphenyl)methanol | C=O → CH-OH |

| Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl) | 1-(2,4-Difluorobenzyl)-4-methoxybenzene | C=O → CH₂ |

| Hydrazine (H₂NNH₂), Potassium Hydroxide (KOH), heat | 1-(2,4-Difluorobenzyl)-4-methoxybenzene | C=O → CH₂ |

Condensation Reactions

Condensation reactions of ketones involve the nucleophilic addition to the carbonyl group followed by the elimination of a water molecule. This compound, lacking alpha-hydrogens, cannot undergo self-aldol condensation. quora.com However, it can react with other nucleophiles.

A prominent example is the reaction with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), often used as a qualitative test for aldehydes and ketones. The reaction involves the nucleophilic attack of the terminal amino group of 2,4-DNPH on the carbonyl carbon, followed by dehydration to form a brightly colored, solid this compound 2,4-dinitrophenylhydrazone.

Other important condensation-type reactions include:

Wittig Reaction : Reaction with a phosphorus ylide (e.g., Ph₃P=CH₂) would replace the carbonyl oxygen with the alkylidene group of the ylide, forming a substituted alkene, 1,1-bis(2,4-difluorophenyl)(4-methoxyphenyl)ethene.

Formation of Imines and Enamines : Reaction with primary or secondary amines can lead to the formation of imines (Schiff bases) or enamines, respectively, under appropriate dehydrating conditions.

Oxidation Processes

Ketones are generally resistant to oxidation under mild conditions. However, they can undergo oxidative cleavage of a carbon-carbon bond adjacent to the carbonyl group under specific and more forceful conditions.

The most relevant oxidation reaction for an unsymmetrical diaryl ketone like this compound is the Baeyer-Villiger oxidation . wikipedia.org This reaction involves treating the ketone with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom between the carbonyl carbon and one of the adjacent carbons, converting the ketone into an ester. nih.govorganic-chemistry.org

The regioselectivity of the Baeyer-Villiger reaction is determined by the "migratory aptitude" of the groups attached to the carbonyl. The group that is better able to stabilize a positive charge is the one that preferentially migrates. The general order of migratory aptitude is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organicchemistrytutor.comchemistrysteps.com When comparing two different aryl groups, the one that is more electron-rich has a higher migratory aptitude.

In this compound:

The 4-methoxyphenyl group is electron-rich due to the activating methoxy group.

The 2,4-difluorophenyl group is electron-poor due to the deactivating fluorine atoms.

Therefore, the more electron-rich 4-methoxyphenyl group is expected to migrate, leading to the formation of 4-methoxyphenyl 2,4-difluorobenzoate as the major product.

Fluorine-Directed Reactivity and Functionalization

The 2,4-difluorophenyl moiety of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr) reactions. The fluorine atoms, being strongly electron-withdrawing, activate the aromatic ring towards attack by nucleophiles. This activation is further enhanced by the para- and ortho-positioning of the carbonyl group, which can stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

The regioselectivity of nucleophilic attack is a key aspect of the fluorine-directed reactivity. In general, the fluorine atom at the para-position (C4) to the activating carbonyl group is more readily displaced than the fluorine at the ortho-position (C2). This preference is attributed to the greater ability of the para-substituent to stabilize the intermediate carbanion. However, the outcome of the reaction can be influenced by the nature of the nucleophile and the reaction conditions. For instance, bulky nucleophiles may preferentially attack the less sterically hindered para-position.

This fluorine-directed reactivity allows for a variety of functionalization reactions, enabling the introduction of diverse substituents onto the aromatic ring. Common nucleophiles employed in these reactions include alkoxides, thiolates, and amines, leading to the formation of new ether, thioether, and amine derivatives, respectively.

Table 1: Examples of Fluorine-Directed Functionalization Reactions

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium methoxide | Aryl ether |

| Thiolate | Sodium thiophenoxide | Aryl thioether |

| Amine | Pyrrolidine | Aryl amine |

Reaction Kinetics and Thermodynamic Analysis of Transformations

While specific kinetic and thermodynamic data for the reactions of this compound are not extensively reported in the literature, valuable insights can be drawn from studies on closely related compounds, such as 2,4-difluoronitrobenzene. The principles governing the reactivity of these systems are largely analogous.

Kinetic studies on the SNAr reaction of 2,4-difluoronitrobenzene with pyrrolidine have demonstrated that the reaction proceeds through a two-step mechanism involving the formation of a Meisenheimer complex. The formation of this intermediate is typically the rate-determining step. The rate of the reaction is influenced by several factors, including the concentration of the reactants, the temperature, and the nature of the solvent.

The table below presents kinetic parameters for the reaction of 2,4-difluoronitrobenzene with pyrrolidine, which can serve as a model for understanding the reactivity of this compound. The rate constants (k) and activation energies (Ea) highlight the relative reactivity at the ortho and para positions.

Table 2: Kinetic Parameters for the Reaction of a Model Compound (2,4-difluoronitrobenzene) with Pyrrolidine

| Position of Substitution | Rate Constant (k) at 298 K (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| ortho (C2) | Value for ortho | Value for ortho |

| para (C4) | Value for para | Value for para |

| bis (C2 and C4) | Value for bis | Value for bis |

Note: Specific values for the rate constants and activation energies for the reaction of 2,4-difluoronitrobenzene with pyrrolidine would be inserted here based on available literature data. Due to the limitations of the current search, placeholder values are used. A comprehensive literature search would be required to populate this table with precise experimental data.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Difluorophenyl 4 Methoxyphenyl Methanone and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For (2,4-Difluorophenyl)(4-methoxyphenyl)methanone, ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provide a comprehensive picture of its molecular framework.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the two aromatic rings and the methoxy (B1213986) group. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the fluorine atoms and the carbonyl group, and the electron-donating effect of the methoxy group.

The protons on the 4-methoxyphenyl (B3050149) ring are anticipated to appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The protons ortho to the electron-donating methoxy group would be more shielded and thus appear at a lower chemical shift (upfield) compared to the protons meta to the methoxy group (and ortho to the carbonyl group).

The 2,4-difluorophenyl ring presents a more complex splitting pattern due to proton-proton and proton-fluorine couplings. The proton at position 6 is expected to be a triplet of doublets, coupled to the proton at position 5 and the fluorine at position 2. The proton at position 5 will likely appear as a multiplet due to coupling with the protons at positions 3 and 6 and the fluorine at position 4. The proton at position 3 is expected to be a doublet of doublets of doublets, coupled to the proton at position 5 and the fluorine atoms at positions 2 and 4. The methoxy group protons will appear as a sharp singlet, typically in the range of 3.8-3.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H-2', H-6' (methoxyphenyl) | ~7.8 | d | ~8.8 |

| H-3', H-5' (methoxyphenyl) | ~7.0 | d | ~8.8 |

| H-6 (difluorophenyl) | ~7.6 | td | J(H-H) ~8.5, J(H-F) ~6.5 |

| H-3 (difluorophenyl) | ~7.1 | ddd | J(H-H) ~8.7, J(H-F) ~8.7, J(H-F) ~2.5 |

| H-5 (difluorophenyl) | ~7.0 | m |

Note: Predicted values are based on typical chemical shifts for similar substituted benzophenones. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically appearing around 194-196 ppm. rsc.org The carbon atoms directly bonded to the electronegative fluorine atoms will exhibit large C-F coupling constants. The chemical shifts of the aromatic carbons are influenced by the substituents on each ring.

On the 4-methoxyphenyl ring, the carbon attached to the methoxy group (C-4') will be significantly shielded, while the ipso-carbon (C-1') attached to the carbonyl group will be deshielded. In the 2,4-difluorophenyl ring, the carbons attached to the fluorine atoms (C-2 and C-4) will show characteristic splitting due to one-bond C-F coupling. The other aromatic carbons will also show smaller, long-range C-F couplings. The methoxy carbon will appear as a single peak around 55-56 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~194.5 |

| C-1 (difluorophenyl) | ~123 (dd) |

| C-2 (difluorophenyl) | ~165 (dd) |

| C-3 (difluorophenyl) | ~105 (d) |

| C-4 (difluorophenyl) | ~163 (dd) |

| C-5 (difluorophenyl) | ~112 (d) |

| C-6 (difluorophenyl) | ~133 (d) |

| C-1' (methoxyphenyl) | ~130 |

| C-2', C-6' (methoxyphenyl) | ~132 |

| C-3', C-5' (methoxyphenyl) | ~114 |

| C-4' (methoxyphenyl) | ~164 |

Note: Predicted values are based on typical chemical shifts and known substituent effects. 'd' denotes a doublet and 'dd' denotes a doublet of doublets due to C-F coupling.

¹⁹F NMR spectroscopy is a powerful tool for analyzing fluorine-containing compounds. In this compound, two distinct signals are expected for the two fluorine atoms due to their different chemical environments. The fluorine at position 2 (F-2) will be ortho to the carbonyl group, while the fluorine at position 4 (F-4) will be para.

Both signals are expected to appear as multiplets due to coupling with each other (³J(F-F)) and with the neighboring protons (³J(H-F) and ⁴J(H-F)). The chemical shifts for aromatic fluorine atoms typically fall in the range of -100 to -140 ppm relative to CFCl₃.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, on the 4-methoxyphenyl ring, a cross-peak would be observed between the signals of H-2'/H-6' and H-3'/H-5'. On the 2,4-difluorophenyl ring, correlations would be seen between H-5 and H-6, and between H-3 and H-5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each protonated carbon in the ¹³C spectrum based on the already assigned ¹H signals. For example, the singlet of the methoxy protons would correlate with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key expected correlations include:

The methoxy protons (-OCH₃) to the C-4' carbon and the methoxy carbon itself.

The protons on the 4-methoxyphenyl ring (H-2'/H-6') to the carbonyl carbon (C=O).

The proton H-6 on the 2,4-difluorophenyl ring to the carbonyl carbon (C=O).

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

The FT-IR spectrum of this compound would display several characteristic absorption bands corresponding to its functional groups. The most prominent band would be the strong stretching vibration of the carbonyl group (C=O), which is expected in the region of 1650-1670 cm⁻¹. The exact position is influenced by the electronic effects of the attached aromatic rings.

Other significant vibrations include the C-O-C stretching of the methoxy group, the C-F stretching vibrations, and the various vibrations of the aromatic rings.

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Carbonyl (C=O) | Stretching | 1670-1650 |

| Aromatic C=C | Stretching | 1600-1450 |

| C-O-C (ether) | Asymmetric Stretching | 1270-1230 |

| C-O-C (ether) | Symmetric Stretching | 1050-1010 |

| C-F | Stretching | 1250-1120 |

Note: These are typical ranges for the specified functional groups.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy serves as a powerful non-destructive technique for the molecular fingerprinting of pharmaceutical compounds by probing their unique vibrational modes. spectroscopyonline.comresearchgate.net The Raman spectrum of this compound, like other benzophenone (B1666685) derivatives, is characterized by a series of distinct bands in the fingerprint region (typically 300–1900 cm⁻¹) that arise from the fundamental vibrations of its structural components. spectroscopyonline.comchemicalbook.com This region provides a unique spectral signature that is highly specific to the molecule's structure, allowing for unambiguous identification and differentiation from related compounds. spectroscopyonline.com

Key vibrational modes expected in the Raman spectrum of this compound include the carbonyl (C=O) stretching, aromatic ring vibrations, C-F stretching, and C-O-C (ether) stretching. The carbonyl stretch is a particularly strong and characteristic band for benzophenones. The aromatic C-C stretching and C-H bending modes from both the difluorophenyl and methoxyphenyl rings will produce a complex pattern of sharp bands. The presence of fluorine and methoxy substituents introduces additional characteristic vibrations, such as the C-F stretching and bending modes and the C-O-C stretching of the methoxy group, further defining the compound's unique spectral fingerprint. researchgate.net

The specificity of this fingerprint allows for applications in quality control for raw material identification and for screening counterfeit products. spectroscopyonline.com Each vibrational band corresponds to a specific molecular motion, and the collective pattern of these bands is highly sensitive to the precise molecular architecture. researchgate.net

Table 1: Expected Characteristic Raman Bands for this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Description |

| Aromatic C-H Stretch | 3000-3100 | Stretching vibrations of the C-H bonds on both aromatic rings. |

| Carbonyl (C=O) Stretch | 1630-1680 | A strong, characteristic band from the ketone functional group. |

| Aromatic Ring (C=C) Stretch | 1580-1610 | In-plane stretching vibrations of the carbon-carbon bonds within the phenyl rings. |

| C-O-C Asymmetric Stretch | 1240-1280 | Asymmetric stretching of the ether linkage in the methoxy group. |

| C-F Stretch | 1100-1250 | Stretching vibrations of the carbon-fluorine bonds on the difluorophenyl ring. |

| C-O-C Symmetric Stretch | 1020-1060 | Symmetric stretching of the ether linkage. |

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound and for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within sub-ppm levels, which allows for the unambiguous determination of a compound's elemental composition. longdom.org For this compound (Molecular Formula: C₁₄H₁₀F₂O₂), HRMS can precisely measure the mass-to-charge ratio (m/z) of its molecular ion. chemicalbook.com This experimental mass is then compared to the theoretical exact mass calculated from the isotopic masses of the constituent elements (C, H, F, O).

The exceptional accuracy of HRMS is crucial for distinguishing between molecules with very similar nominal masses but different elemental formulas. longdom.org The confirmation of the molecular formula is a critical step in the structural characterization of newly synthesized compounds or for identifying known compounds in complex mixtures. biorxiv.org Typically, analysis is performed on protonated molecules ([M+H]⁺) or other adducts like sodium ([M+Na]⁺) formed via soft ionization techniques such as electrospray ionization (ESI). biorxiv.org

Table 2: Theoretical Exact Masses for this compound Adducts

| Ion Species | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M]⁺˙ | C₁₄H₁₀F₂O₂ | 248.0649 |

| [M+H]⁺ | C₁₄H₁₁F₂O₂ | 249.0726 |

| [M+Na]⁺ | C₁₄H₁₀F₂NaO₂ | 271.0546 |

| [M+K]⁺ | C₁₄H₁₀F₂KO₂ | 287.0285 |

Tandem Mass Spectrometry (MS/MS) is employed to investigate the structural details of a molecule by analyzing its fragmentation patterns. nih.govuspto.gov In an MS/MS experiment, a specific precursor ion (e.g., the protonated molecular ion, [M+H]⁺, of this compound) is selected and subjected to collision-induced dissociation (CID). The resulting product ions are then mass-analyzed, providing a fragmentation spectrum that reveals information about the molecule's connectivity and substructures. nih.gov

For benzophenone derivatives, fragmentation typically occurs around the central carbonyl group. nih.govresearchgate.net The primary fragmentation pathways for this compound are expected to involve the cleavage of the C-C bonds adjacent to the carbonyl, leading to the formation of characteristic benzoyl-type cations. Other potential fragmentation pathways include the loss of small neutral molecules like carbon monoxide (CO) or radicals. wvu.edu Elucidating these pathways is fundamental for the structural confirmation of the parent molecule and for identifying related compounds and metabolites in complex biological or environmental samples. nih.gov

Table 3: Plausible MS/MS Fragment Ions of this compound ([M+H]⁺ Precursor Ion at m/z 249.0726)

| Fragment Ion (m/z) | Proposed Formula | Proposed Neutral Loss | Proposed Structure |

| 141.0148 | C₇H₄F₂O | C₇H₇O | 2,4-Difluorobenzoyl cation |

| 135.0446 | C₈H₇O₂ | C₆H₄F₂ | 4-Methoxybenzoyl cation |

| 113.0043 | C₆H₄F₂ | C₈H₇O₂ | 2,4-Difluorophenyl radical cation |

| 107.0497 | C₇H₇O | C₇H₄F₂O | 4-Methoxyphenyl cation |

| 95.0150 | C₆H₄F | C₈H₇FO₂ | Fluorobenzoyl-related fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the 200–800 nm range, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. ijermt.org The UV-Vis spectrum of this compound is dominated by the electronic transitions of the benzophenone chromophore. researchgate.net In benzophenones, two main types of electronic transitions are observed: a high-intensity band corresponding to a π→π* transition and a lower-intensity band corresponding to an n→π* transition. scialert.net

The π→π* transition involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital, typically occurring at shorter wavelengths (higher energy). The n→π* transition involves the excitation of a non-bonding electron from the carbonyl oxygen to a π* antibonding orbital and occurs at longer wavelengths (lower energy). scialert.net

Table 4: Typical Electronic Transitions for Substituted Benzophenones

| Transition Type | Typical λmax Range (nm) | Description |

| π→π | 240-280 | High-intensity absorption from the excitation of an electron in the conjugated π system. |

| n→π | 330-380 | Low-intensity absorption involving a non-bonding electron on the carbonyl oxygen. |

Crystallography and Supramolecular Architecture of 2,4 Difluorophenyl 4 Methoxyphenyl Methanone

Single-Crystal X-ray Diffraction Studies

A single-crystal X-ray diffraction analysis is the cornerstone for elucidating the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique would provide invaluable information about the molecular conformation, bond lengths, bond angles, and torsion angles of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone.

Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular architecture of a crystal is defined by the network of non-covalent interactions that hold the molecules together. For this compound, a variety of interactions would be anticipated.

C-H…O, C-H…N, C-H…S, and π-π Stacking Interactions

Given the chemical structure, the presence of C-H…O interactions involving the methoxy (B1213986) and carbonyl oxygen atoms as acceptors would be highly probable. The aromatic rings could also participate in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. The nature and geometry of these interactions play a significant role in the stability of the crystal structure. The presence of nitrogen or sulfur atoms is not a feature of the title compound, so C-H…N and C-H…S interactions would not be expected.

Hirshfeld Surface Analysis for Quantitative Interaction Assessment

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. By mapping properties such as d_norm (normalized contact distance), shape index, and curvedness onto the Hirshfeld surface, one can gain a detailed understanding of the close contacts between molecules. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular interactions and their relative contributions to the crystal packing. In the absence of a CIF (Crystallographic Information File) for this compound, this analysis cannot be performed.

Crystal Engineering Principles Applied to Methanone (B1245722) Derivatives

Crystal engineering of methanone derivatives, particularly those containing halogen substituents, is a field of significant interest due to the diverse range of intermolecular interactions that can be exploited to control their solid-state architecture. The supramolecular assembly of these compounds is governed by a delicate balance of weak interactions, including hydrogen bonds, halogen bonds, and π-π stacking interactions. The specific nature and arrangement of substituents on the phenyl rings play a crucial role in dictating the dominant interactions and the resulting crystal packing.

In the case of this compound, the presence of two fluorine atoms and a methoxy group introduces a variety of potential intermolecular interactions that can be strategically utilized in crystal design. The fluorine atoms can participate in C–H···F and F···F interactions, while the methoxy group can act as a hydrogen bond acceptor. Furthermore, the aromatic rings provide platforms for π-π stacking and C–H···π interactions.

A detailed analysis of related substituted benzophenones reveals that weak hydrogen bonds, such as C–H···O and C–H···F, are often pivotal in the formation of their supramolecular structures. acs.org The interplay of these interactions can lead to the formation of various motifs, such as chains, sheets, or more complex three-dimensional networks. The conformational flexibility of the benzophenone (B1666685) core, characterized by the torsion angles of the phenyl rings with respect to the central carbonyl group, also contributes to the possibility of polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. acs.org

Research on fluorinated benzophenones has highlighted the significant role of fluorine-involved interactions in their crystal packing. rsc.orgscispace.com The presence of multiple fluorine atoms can lead to the formation of C–F···H, F···F, and C–F···π interactions, which can compete with or complement traditional hydrogen bonds. rsc.orgscispace.com The strength and directionality of these interactions are influenced by the electronic environment of the fluorine atoms and the steric hindrance from neighboring groups.

The application of crystal engineering principles to methanone derivatives like this compound involves a systematic study of how substituent changes affect the resulting supramolecular architecture. By understanding the hierarchy of intermolecular interactions, it is possible to design crystals with desired properties, such as specific packing arrangements or enhanced stability. The study of a series of structurally related compounds allows for the identification of robust supramolecular synthons, which are reliable and transferable patterns of intermolecular interactions that can be used to predict and control the crystal structures of new derivatives.

Anticipated Crystallographic and Interaction Data for this compound

The following table presents anticipated crystallographic parameters and key intermolecular interactions for this compound, based on trends observed in closely related substituted benzophenone structures. It is important to note that this data is predictive and not based on the experimental crystal structure determination of the title compound.

| Parameter | Anticipated Value/Observation |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric |

| Z (Molecules per unit cell) | 2 or 4 |

| Key Intermolecular Interactions | C–H···O hydrogen bonds |

| C–H···F hydrogen bonds | |

| π-π stacking interactions | |

| C–H···π interactions | |

| F···F interactions | |

| Dominant Supramolecular Motifs | Dimeric structures via C–H···O hydrogen bonds |

| Chain or sheet formation via a combination of interactions |

Derivatization Strategies and Analogue Synthesis for Advanced Materials Research

Functionalization of the Difluorophenyl Moiety

The 2,4-difluorophenyl group is a key reactive site within the (2,4-Difluorophenyl)(4-methoxyphenyl)methanone structure, primarily due to the presence of fluorine atoms which activate the aromatic ring towards nucleophilic aromatic substitution (SNAr). researchgate.net This reactivity is fundamental to the synthesis of high-performance polymers such as poly(aryl ether ketones) (PAEKs).

In a typical PAEK synthesis, the fluorine atoms, particularly the one in the para position to the activating carbonyl group, are displaced by nucleophiles. For instance, the reaction of a difluorobenzophenone with a bisphenol in the presence of a base like potassium carbonate leads to the formation of an ether linkage, a critical step in the polymerization process. The general mechanism for nucleophilic aromatic substitution on an activated aryl halide involves the formation of a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex. researchgate.net The electron-withdrawing nature of the carbonyl group and the remaining fluorine atom stabilizes this intermediate, facilitating the substitution.

Research into the synthesis of PAEKs has explored the use of various difluorobenzophenone isomers to modulate the polymer properties. While 4,4'-difluorobenzophenone (B49673) is a common monomer for commercial PEEK, the use of 2,4'-difluorobenzophenone (B154369) introduces asymmetry into the polymer backbone, which can influence properties such as crystallinity, solubility, and thermal characteristics.

A summary of representative nucleophilic aromatic substitution reactions on the difluorophenyl moiety is presented in the table below.

| Nucleophile | Reagents and Conditions | Product Type | Potential Application |

| Bisphenols (e.g., Hydroquinone) | K2CO3, high-boiling aprotic solvent (e.g., Diphenylsulfone), high temperature | Poly(aryl ether ketone) (PAEK) | High-performance thermoplastics, aerospace components, medical implants |

| Diamines | Base, polar aprotic solvent | Poly(ether imide) or related structures | High-temperature resistant films and coatings |

| Dithiols | Base, polar aprotic solvent | Poly(aryl ether thioether) | Materials with high refractive index |

Modifications of the Methoxyphenyl Group

The methoxyphenyl group offers another avenue for derivatization, allowing for modifications that can introduce new functionalities or alter the electronic properties of the molecule. A primary strategy involves the demethylation of the methoxy (B1213986) group to a hydroxyl group, which can then serve as a handle for further reactions.

The cleavage of the methyl ether can be achieved using various reagents, such as boron tribromide (BBr3) or hydrobromic acid (HBr). The resulting hydroxyphenyl derivative is a valuable intermediate. The newly formed phenolic hydroxyl group can undergo a range of reactions, including:

Etherification: Reaction with alkyl halides or other electrophiles to introduce different alkoxy groups, potentially with longer chains or functional side groups. This can be used to tune solubility or introduce reactive sites for cross-linking.

Esterification: Acylation with acid chlorides or anhydrides to form esters. This can be used to attach photoactive groups or other functional moieties.

Nucleophilic Aromatic Substitution: If the hydroxyl group is converted to a better leaving group, it can be displaced by various nucleophiles.

These modifications can significantly impact the final material's properties. For example, converting the methoxy group to a longer alkoxy chain can increase the flexibility of a resulting polymer, while introducing a polymerizable group like an acrylate (B77674) can allow the molecule to be incorporated into a cross-linked network.

The following table outlines potential modifications of the methoxyphenyl group.

| Reaction | Reagents and Conditions | Resulting Functional Group | Purpose of Modification |

| Demethylation | BBr3 in CH2Cl2; or HBr | Hydroxyl (-OH) | Creation of a reactive site for further functionalization |

| Etherification | Alkyl halide, base (e.g., K2CO3) | Alkoxy (-OR) | Tuning of solubility, introduction of side-chain functionality |

| Esterification | Acid chloride or anhydride, base (e.g., pyridine) | Ester (-OC(O)R) | Attachment of functional groups, modification of electronic properties |

Alterations at the Methanone (B1245722) Carbonyl Center

The carbonyl group of the methanone bridge is a versatile functional group that can undergo a wide range of chemical transformations. These alterations are crucial for changing the geometry of the molecule, introducing new connectivity, and developing novel polymeric structures.

One of the most significant reactions of the carbonyl group in the context of polymer synthesis is the Wittig reaction . This reaction involves the treatment of the ketone with a phosphorus ylide (a Wittig reagent) to form an alkene, replacing the C=O double bond with a C=C double bond. organicreactions.orgiitk.ac.in This transformation is highly valuable for creating vinyl-functionalized monomers that can undergo polymerization, or for synthesizing conjugated polymers where the double bond becomes part of the polymer backbone. rsc.org For example, reacting this compound with a bis-ylide could lead to the formation of a monomer for poly(p-phenylene vinylene) (PPV) type materials, which are known for their electroluminescent properties.

Other important reactions at the carbonyl center include:

Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH4) or lithium aluminum hydride (LiAlH4). The resulting hydroxyl group can then be used in subsequent reactions, such as esterification to form side-chain polymers.

Grignard Reaction: Addition of Grignard reagents (R-MgX) to the carbonyl group results in the formation of a tertiary alcohol. sigmaaldrich.com This allows for the introduction of a wide variety of alkyl or aryl groups, which can be used to control the steric bulk and solubility of the molecule.

Hydrazone Formation: Reaction with hydrazine (B178648) or its derivatives, such as 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH), yields hydrazones. This can be a step towards synthesizing nitrogen-containing heterocyclic materials.

These modifications are summarized in the table below.

| Reaction | Reagents | Product | Application in Materials Science |

| Wittig Reaction | Phosphorus ylide (Ph3P=CHR) | Alkene | Synthesis of vinyl monomers, conjugated polymers |

| Reduction | NaBH4 or LiAlH4 | Secondary alcohol | Introduction of a reactive -OH group for further functionalization |

| Grignard Reaction | Grignard reagent (RMgX) | Tertiary alcohol | Introduction of alkyl or aryl groups to modify steric and solubility properties |

| Hydrazone Formation | Hydrazine or substituted hydrazine | Hydrazone | Synthesis of nitrogen-containing polymers and materials |

Synthesis of Polymeric and Supramolecular Architectures Incorporating the Methanone Core

The derivatization strategies discussed above can be employed to incorporate the this compound core into more complex polymeric and supramolecular structures. The goal is to leverage the inherent properties of the benzophenone (B1666685) core, such as its rigidity and photochemical activity, within larger, well-defined architectures.

Polymeric Architectures:

Beyond the linear PAEKs formed through SNAr reactions, the methanone core can be a building block for other types of polymers:

Polyimides and Polyamides: By first functionalizing the aromatic rings with carboxylic acid or amine groups, the molecule can be used as a monomer in polycondensation reactions to form high-performance polyimides and polyamides. nih.gov These polymers are known for their exceptional thermal stability and mechanical strength.

Dendrimers and Hyperbranched Polymers: The methanone can act as a central core from which dendritic wedges are grown. sigmaaldrich.comwikipedia.orgnih.gov For example, a tetra-functionalized derivative of the core molecule could initiate the growth of a dendrimer, leading to a macromolecule with a high density of functional groups at its periphery. wjarr.com

Covalent Organic Frameworks (COFs): The rigid structure of the benzophenone core makes it an attractive building block for the synthesis of COFs. nih.gov By introducing appropriate reactive groups (e.g., boronic acids, aldehydes) onto the aromatic rings, the methanone unit can be linked into a porous, crystalline, two- or three-dimensional network.

Supramolecular Architectures:

The benzophenone core can also be incorporated into non-covalently linked supramolecular assemblies:

Coordination Polymers and Metal-Organic Frameworks (MOFs): Functionalization of the aromatic rings with coordinating ligands, such as carboxylates or nitrogen-containing heterocycles, allows the methanone unit to act as a linker in the formation of coordination polymers and MOFs. researchgate.netrsc.orgresearchgate.netnih.gov The resulting materials can have applications in gas storage, catalysis, and sensing. For instance, a tetracarboxylate derivative of benzophenone has been used to construct novel coordination polymers with interesting magnetic and luminescent properties. rsc.org

The following table provides an overview of the advanced architectures that can be synthesized from the this compound core.

| Architecture | Synthetic Strategy | Key Features | Potential Applications |

| Polyimides/Polyamides | Functionalization with amine/carboxyl groups followed by polycondensation | High thermal stability, mechanical strength | Aerospace, electronics |

| Dendrimers/Hyperbranched Polymers | Use as a multifunctional core for dendritic growth | High density of surface functional groups, defined nanostructure | Drug delivery, catalysis, coatings |

| Covalent Organic Frameworks (COFs) | Introduction of reactive groups for network formation | Porosity, crystallinity, high surface area | Gas separation, catalysis |

| Coordination Polymers/MOFs | Functionalization with coordinating ligands | Porosity, tunable properties based on metal and ligand | Gas storage, sensing, catalysis |

Advanced Applications in Chemical Science and Technology

Non-Linear Optical (NLO) Materials Development

The quest for advanced materials with significant non-linear optical (NLO) properties for applications in photonics and optoelectronics has led to the investigation of various organic molecules. The NLO response of a material is intricately linked to its molecular structure, particularly the presence of π-conjugated systems and donor-acceptor groups that facilitate intramolecular charge transfer. While direct studies on the NLO properties of (2,4-Difluorophenyl)(4-methoxyphenyl)methanone are not extensively documented, research on structurally analogous compounds provides compelling evidence for its potential in this domain.

Derivatives of benzophenone (B1666685), the core structure of the title compound, are known to be promising candidates for NLO materials. The inherent asymmetry in the electronic distribution of this compound, arising from the electron-withdrawing difluorophenyl ring and the electron-donating methoxyphenyl ring, is a key prerequisite for second-order NLO activity. This donor-acceptor framework can lead to a large second-order hyperpolarizability (β), a microscopic property that dictates the macroscopic NLO response.

Theoretical and computational studies on similar fluorinated organic compounds have demonstrated that the introduction of fluorine atoms can enhance NLO properties. Fluorine's high electronegativity can modulate the electronic characteristics of the molecule, influencing the energy levels of the frontier molecular orbitals (HOMO and LUMO) and consequently affecting the intramolecular charge transfer process.

Furthermore, the planarity and extended π-conjugation of the diarylketone system contribute to the delocalization of electrons, which is crucial for NLO activity. The design of novel NLO materials often involves the strategic placement of functional groups to optimize the balance between NLO response and other essential properties like thermal stability and transparency. The specific substitution pattern in this compound represents a deliberate molecular design to potentially achieve a significant NLO effect.

Table 1: Comparison of NLO Properties in Related Compounds

| Compound/System | Key Structural Features | Observed/Predicted NLO Properties |

| Fluorophenylpyridines | Presence of fluorine atoms and a pyridine (B92270) ring | Theoretical studies show that fluorination can influence the first static hyperpolarizability (β). |

| Chalcone Derivatives | Donor-acceptor substituted π-conjugated system | Exhibit significant second-harmonic generation (SHG) efficiency. |

| Benzophenone Derivatives | Diarylketone core with various substituents | Some derivatives show potential for NLO applications due to their electronic asymmetry. |

This table is generated based on findings from related research and is intended to provide a comparative perspective on the potential NLO properties of this compound.

Catalysis and Ligand Design

The application of benzophenone derivatives in catalysis is an expanding area of research, primarily leveraging their unique photochemical properties. Benzophenones are well-known photosensitizers, capable of absorbing light and transferring the energy to other molecules, thereby initiating or accelerating chemical reactions. This characteristic makes them valuable in photoredox catalysis, a powerful tool in modern organic synthesis.

While specific catalytic applications of this compound are not widely reported, its structural features suggest its potential in this arena. The presence of fluorine atoms can enhance the photostability of the molecule, a desirable trait for a photocatalyst. Moreover, the electronic properties of the aromatic rings can be fine-tuned by the substituents, which in turn can influence the energy of the excited states and the efficiency of intersystem crossing, a critical step in many photocatalytic cycles.

In the realm of ligand design, the carbonyl group and the aromatic rings of this compound offer potential coordination sites for metal ions. The design of ligands is a cornerstone of coordination chemistry and catalysis, as the ligand framework plays a crucial role in determining the reactivity and selectivity of the metal center. The fluorine and methoxy (B1213986) substituents can influence the electron density at the coordination sites, thereby modulating the stability and catalytic activity of the resulting metal complexes.

Although the direct use of this compound as a ligand in catalysis is not extensively documented, the broader class of benzophenone-containing ligands has been explored. These ligands can be designed to create specific steric and electronic environments around a metal center, enabling control over the outcome of catalytic transformations. The synthesis of derivatives of this compound with additional coordinating groups could lead to the development of novel ligands with tailored properties for specific catalytic applications.

Advanced Chemical Intermediates in Specialty Chemical Synthesis

This compound serves as a valuable and versatile intermediate in the synthesis of a variety of specialty chemicals, particularly in the pharmaceutical and agrochemical industries. Its bifunctional nature, with two distinct aromatic rings that can be further functionalized, allows for the construction of complex molecular architectures.

Several patents and chemical literature sources indicate the use of this compound and its close analogs as starting materials or key intermediates in multi-step synthetic sequences. For instance, derivatives of this compound are employed in the synthesis of inhibitors of various enzymes and modulators of cellular receptors.

The synthetic utility of this compound is further enhanced by the reactivity of its carbonyl group. This ketone functionality can undergo a wide range of chemical transformations, including reduction to an alcohol, conversion to an oxime, or participation in various carbon-carbon bond-forming reactions. These reactions provide access to a diverse array of more complex molecules with potential applications in materials science and life sciences.

Table 2: Examples of Specialty Chemicals Derived from Related Intermediates

| Intermediate | Derived Specialty Chemical Class | Potential Application |

| (2,4-Difluorophenyl)(piperidin-4-yl)methanone | Pharmaceutical compounds | Antipsychotic and other CNS-active agents. |

| Fluorinated Benzophenones | Agrochemicals | Herbicides and fungicides. |

| Methoxy-substituted Diarylketones | Electronic Materials | Organic light-emitting diode (OLED) components. |

This table illustrates the types of specialty chemicals that can be synthesized from intermediates structurally related to this compound.

Sensors and Molecular Recognition Elements

The development of chemical sensors and molecular recognition elements is a rapidly advancing field with significant implications for environmental monitoring, medical diagnostics, and industrial process control. The ability of a molecule to selectively bind to a specific analyte is the fundamental principle behind these technologies. Benzophenone derivatives have emerged as promising platforms for the design of such systems due to their unique photophysical properties and synthetic versatility.

The core structure of this compound can be functionalized to create receptors that exhibit selective interactions with target molecules or ions. The aromatic rings can be modified with specific binding sites, such as crown ethers for cation recognition or hydrogen bonding moieties for anion sensing. Upon binding of the analyte, a change in the photophysical properties of the benzophenone core, such as its fluorescence or absorption spectrum, can be observed, providing a detectable signal.

Benzophenones are also widely used as photoaffinity labeling agents to study molecular recognition events in biological systems. In this technique, a benzophenone-containing probe is designed to bind to a specific biological target, such as a protein or a nucleic acid. Upon irradiation with UV light, the benzophenone moiety is excited to a reactive triplet state, which can then form a covalent bond with nearby molecules. This allows for the identification of binding partners and the mapping of interaction sites.

While there are no specific reports on the use of this compound as a sensor or molecular recognition element, its structural features make it an attractive candidate for such applications. The fluorine and methoxy groups can influence the binding affinity and selectivity of the molecule, and the benzophenone core provides a convenient handle for signal transduction. Further research in this area could lead to the development of novel sensors and probes based on this versatile chemical scaffold.

Conclusion and Outlook

Summary of Current Research Landscape

The research landscape for (2,4-Difluorophenyl)(4-methoxyphenyl)methanone is situated at the intersection of synthetic organic chemistry, medicinal chemistry, and materials science. The compound belongs to the diaryl ketone class, which is widely recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous pharmaceutical agents. mdpi.com The core focus of current research is multifaceted, primarily revolving around the synthesis and potential applications of the broader family of fluorinated benzophenones.

Fluorinated diaryl ketones are valued as crucial building blocks in organic synthesis. google.com The presence of fluorine atoms can significantly alter the properties of molecules, often leading to increased metabolic stability and lipophilicity, which are desirable traits for pharmaceutical candidates. researchgate.net Consequently, much research is dedicated to developing efficient and novel synthetic methodologies for diaryl ketones. Prominent methods include traditional Friedel-Crafts acylation, as well as modern catalytic approaches like palladium-catalyzed carbonylative cross-coupling reactions and nickel-catalyzed Negishi coupling. nih.govresearchgate.nettandfonline.com Recent advancements focus on creating milder and more environmentally friendly protocols, such as using phosphine-free catalysts or stable carbon monoxide surrogates to circumvent the use of toxic CO gas. researchgate.netrsc.org

In terms of application, the scaffold is a key intermediate. For instance, structurally similar compounds like (2,4-Difluorophenyl)(piperidin-4-yl)methanone are critical precursors in the synthesis of important antipsychotic drugs. nanobioletters.com Furthermore, fluorinated benzophenones serve as monomers for high-performance polymers such as Polyaryletherketones (PAEKs), which are prized for their high thermal stability and mechanical strength. google.com

| Area of Research | Key Findings and Focus | Significance |

| Synthetic Methodologies | Development of Pd- and Ni-catalyzed cross-coupling reactions; use of CO surrogates; exploration of milder reaction conditions. nih.govresearchgate.net | Improves efficiency, safety, and sustainability of synthesis for diaryl ketones. |

| Medicinal Chemistry | The diaryl ketone/methane scaffold is a privileged structure found in various bioactive molecules, including anticancer agents. mdpi.comnih.gov | Highlights the potential for developing derivatives of the title compound as novel therapeutic agents. |

| Intermediate Synthesis | Similar fluorinated phenyl-keto structures are vital intermediates for complex pharmaceuticals. nanobioletters.com | Establishes the compound's value as a versatile building block for the pharmaceutical industry. |

| Materials Science | Fluorinated benzophenones are used as precursors for high-performance polymers like PAEKs. google.com | Opens avenues for the development of advanced materials with enhanced properties. |

Identification of Remaining Challenges and Knowledge Gaps

Despite the progress in the chemistry of diaryl ketones, several challenges and knowledge gaps remain, particularly concerning this compound itself.

A primary challenge lies in the realm of synthetic efficiency and selectivity . The synthesis of unsymmetrical diaryl ketones can sometimes result in low yields, and achieving high selectivity remains a hurdle. rsc.org Furthermore, the development of catalytic methods for the asymmetric reduction of the ketone to form chiral diarylmethanols is particularly challenging when the two aryl groups have similar steric properties, which is the case for the title compound. researcher.life

Another significant area for improvement is the development of greener synthetic routes . Many established protocols, such as the Friedel-Crafts acylation, rely on harsh conditions and super-stoichiometric amounts of catalysts, generating considerable waste. tandfonline.comresearchgate.net While progress is being made, the discovery of truly sustainable methods that utilize non-toxic reagents and solvents like water is an ongoing objective. researcher.life

There is also a notable knowledge gap regarding the specific biological activity and structure-activity relationship (SAR) of this compound. While the general diaryl ketone scaffold is known to be bioactive, the direct therapeutic potential of this specific molecule has not been extensively explored. A systematic investigation into how the 2,4-difluoro and 4-methoxy substitution pattern influences biological targets is lacking. Similarly, in materials science, while its potential as a PAEK monomer is recognized google.com, the specific properties it would confer upon a polymer (e.g., thermal resistance, solubility, mechanical strength) have yet to be thoroughly characterized.

| Challenge / Knowledge Gap | Description | Implication for Research |

| Asymmetric Synthesis | Difficulty in the selective synthesis of single-enantiomer diarylmethanols from the ketone due to steric similarity of the aryl rings. researcher.life | Need for novel chiral catalysts and synthetic strategies. |

| Sustainable Chemistry | Over-reliance on harsh reagents, toxic catalysts, and volatile organic solvents in many traditional synthetic routes. researchgate.netresearchgate.net | Drives research into biocatalysis, photocatalysis, and green solvent systems. |

| Structure-Activity Relationship | Lack of detailed data on how the specific fluorine and methoxy (B1213986) substituents affect biological activity. | Requires synthesis of analogues and comprehensive biological screening to map out the SAR. |

| Polymer Properties | The specific characteristics that this compound would impart as a monomer in PAEKs are not well-documented. google.com | Necessitates synthesis and characterization of polymers derived from the compound. |

Future Research Directions in this compound Chemistry

Future research on this compound is poised to branch into several promising directions, leveraging the unique structural features of the molecule.

Advanced Catalytic Systems: A major thrust will be the exploration of novel catalytic systems to address current synthetic challenges. This includes the design of highly selective catalysts for asymmetric reduction, potentially using non-covalent interactions to differentiate between the two aryl rings. researcher.life The application of photoredox catalysis and electrochemistry could also provide milder and more efficient pathways for its synthesis and subsequent transformations. acs.org

Medicinal Chemistry and Drug Discovery: A systematic exploration of the compound's therapeutic potential is a logical next step. This would involve synthesizing a library of derivatives by modifying the methoxy group or introducing other functionalities. These new compounds could then be screened against a range of biological targets, such as kinases or hormone receptors, where diaryl scaffolds have previously shown activity. mdpi.com The difluoro-substitution pattern is particularly interesting for its potential to modulate binding affinity and metabolic pathways.

Polymer and Materials Science: A focused research program on the incorporation of this compound into PAEKs and other high-performance polymers is warranted. Future work should involve the synthesis of such polymers and a detailed characterization of their thermal, mechanical, and chemical resistance properties. The fluorine content could impart unique characteristics such as hydrophobicity and enhanced oxidative stability, making these materials attractive for aerospace, electronics, or medical device applications.

Computational Chemistry: The use of computational tools, such as Density Functional Theory (DFT), will be invaluable. nanobioletters.com These methods can predict the molecule's electronic properties, reactivity, and potential interactions with biological targets, thereby guiding synthetic efforts and helping to rationalize experimental findings. Computational studies can accelerate the design of new derivatives with optimized properties for either medicinal or material applications.

| Future Direction | Objective | Potential Impact |

| Novel Catalysis | Develop highly selective and efficient synthetic routes, including asymmetric methods. | Enables access to enantiomerically pure derivatives and greener manufacturing processes. |